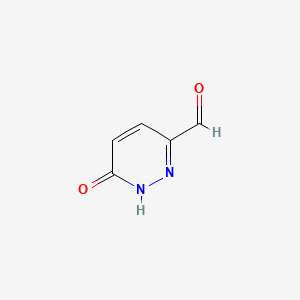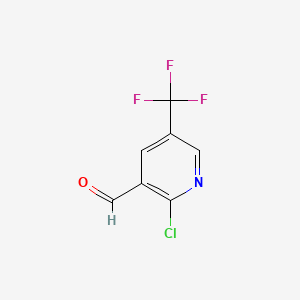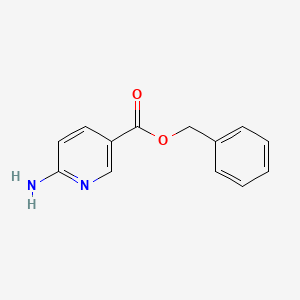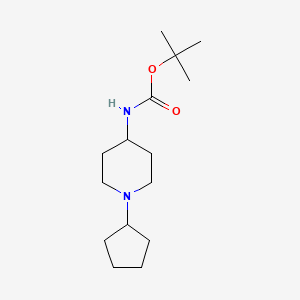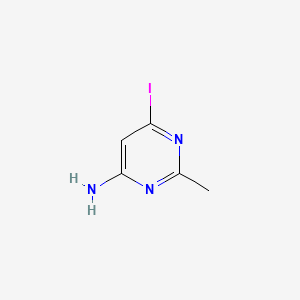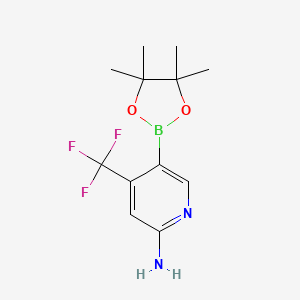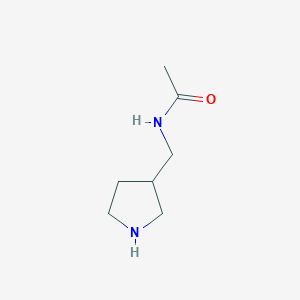
N-Pyrrolidin-3-ylmethyl-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-Pyrrolidin-3-ylmethyl-acetamide” is a compound that contains a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of compounds with a pyrrolidine ring can be achieved through two main strategies . The first strategy involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . The second strategy involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of “N-Pyrrolidin-3-ylmethyl-acetamide” is characterized by a pyrrolidine ring . This ring is a five-membered nitrogen heterocycle . One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Applications De Recherche Scientifique
Biological Metabolite Analysis : N-(3-acetamidopropyl)pyrrolidin-2-one, a metabolite related to N-Pyrrolidin-3-ylmethyl-acetamide, has been identified in urine. A method for its determination using gas chromatography and mass spectrometric detection has been developed. This is significant for monitoring chemotherapeutic treatment in patients with high-grade non-Hodgkin lymphoma (van den Berg et al., 1986).
Chemical Synthesis : Research on 3-halo-4-aminopyridines reacting with acyl chlorides and triethylamine indicates a rearrangement reaction leading to pyridin-4-yl α-substituted acetamide products. This showcases a method for chemical synthesis involving a similar structural component to N-Pyrrolidin-3-ylmethyl-acetamide (Getlik et al., 2013).
Synthesis of Heterocyclic Compounds : The synthesis of 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-triones using 2-(1,3-thiazolidin-2-ylidene)acetamides demonstrates the utility of related compounds in creating new heterocyclic assemblies (Obydennov et al., 2017).
Metal Ions Complex Synthesis : The synthesis of metal ion complexes with ligands similar to N-Pyrrolidin-3-ylmethyl-acetamide, such as 2-Hydroxy-N-pyridin-2-ylmethyl-acetamide, has been researched. These complexes have potential applications in biological activity studies against bacteria like staphylococcus aureus and E.coli (Karim et al., 2005).
Catalytic Synthesis in Organic Chemistry : A palladium-catalyzed intramolecular allylation to pyrrolidin-2-ones has been developed, demonstrating the potential for catalytic processes involving compounds structurally related to N-Pyrrolidin-3-ylmethyl-acetamide (Giambastiani et al., 1998).
Synthesis and Applications in Antimalarial Agents : The synthesis of 4-Aryl Pyrrolidines as novel orally efficacious antimalarial agents, specifically focusing on 2-Aryl-N-(4-arylpyrrolidin-3-yl)acetamides, demonstrates the application of N-Pyrrolidin-3-ylmethyl-acetamide analogs in medicinal chemistry (Meyers et al., 2019).
Propriétés
IUPAC Name |
N-(pyrrolidin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-6(10)9-5-7-2-3-8-4-7/h7-8H,2-5H2,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAWFOYVSBYVCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CCNC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Pyrrolidin-3-ylmethyl-acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

